molecular formula C13H14N2O6 B178212 Mal-C2-NHS ester CAS No. 103750-03-4

Mal-C2-NHS ester

Numéro de catalogue: B178212
Numéro CAS: 103750-03-4
Poids moléculaire: 294.26 g/mol
Clé InChI: ULZJAHZPCLFGHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5-Dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate (CAS: 103750-03-4), commonly referred to as Mal-C2-NHS ester, is a bifunctional linker compound widely used in bioconjugation, particularly in antibody-drug conjugate (ADC) synthesis . Its structure features two reactive groups:

  • N-hydroxysuccinimide (NHS) ester: Enables amine-selective conjugation (e.g., with lysine residues on antibodies).
  • Maleimide (MI) group: Reacts with thiol groups (e.g., cysteine residues or reduced disulfide bonds).

The compound’s molecular formula is C₁₃H₁₄N₂O₆, with a molecular weight of 294.26 g/mol . It is synthesized via acyl chloride intermediates, as evidenced by methodologies applied to structurally related compounds . Its primary application lies in creating stable, non-degradable linkers for ADCs, ensuring payload delivery to target cells .

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(2,5-dioxopyrrol-1-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c16-9-4-5-10(17)14(9)8-2-1-3-13(20)21-15-11(18)6-7-12(15)19/h4-5H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZJAHZPCLFGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153195
Record name 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103750-03-4
Record name 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103750-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxo-1-pyrrolidinyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Mechanism

  • Activation of Glutaric Acid :
    Glutaric acid reacts with EDC to form an unstable O-acylisourea intermediate. NHS is added to stabilize this intermediate, forming a sulfo-NHS ester.

    Glutaric acid+EDCO-acylisoureaNHSDSG+NHS byproduct\text{Glutaric acid} + \text{EDC} \rightarrow \text{O-acylisourea} \xrightarrow{\text{NHS}} \text{DSG} + \text{NHS byproduct}
  • Crosslinking :
    The NHS ester reacts with primary amines (e.g., lysine residues) under physiological pH (7.2–8.5), forming stable amide bonds.

Protocol (Adapted from Thermo Fisher Scientific)

  • Step 1 : Dissolve glutaric acid (1 eq) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Step 2 : Add EDC (2.2 eq) and NHS (2.2 eq) sequentially under nitrogen atmosphere.

  • Step 3 : Stir at 4°C for 4–6 hours.

  • Step 4 : Quench with 10% (v/v) acetic acid, extract with ethyl acetate, and wash with brine.

  • Step 5 : Purify via recrystallization from isopropyl alcohol (yield: 70–85%).

Critical Parameters :

  • Solvent : DMF or DCM ensures solubility of intermediates.

  • pH : Reactions are incompatible with Tris or glycine buffers due to competing amines.

  • Temperature : Prolonged room-temperature incubation increases hydrolysis (half-life: 4–5 hours at pH 7.0).

Acid Chloride Method for High-Yield Synthesis

An alternative route employs glutaryl chloride and NHS in tetrahydrofuran (THF).

Reaction Steps

  • Formation of Acid Chloride :
    Glutaric acid is treated with thionyl chloride (SOCl₂) to generate glutaryl chloride.

  • NHS Esterification :
    Glutaryl chloride reacts with NHS in THF, catalyzed by triethylamine (TEA):

    Glutaryl chloride+2NHSTEADSG+2HCl\text{Glutaryl chloride} + 2\,\text{NHS} \xrightarrow{\text{TEA}} \text{DSG} + 2\,\text{HCl}

Protocol (Adapted from RSC Advances)

  • Step 1 : Add glutaric acid (10 mmol) to SOCl₂ (30 mmol) at 0°C. Reflux for 2 hours.

  • Step 2 : Evaporate excess SOCl₂ under vacuum.

  • Step 3 : Dissolve glutaryl chloride in THF, add NHS (22 mmol) and TEA (22 mmol).

  • Step 4 : Stir at 25°C for 3 hours, filter precipitates, and wash with cold diethyl ether.

  • Yield : 90–95%.

Advantages :

  • Avoids carbodiimide side reactions.

  • Higher purity due to crystalline NHS hydrochloride byproduct removal.

Optimization Strategies for Industrial-Scale Production

Solvent Selection

  • DMF vs. THF : DMF improves NHS solubility but requires rigorous drying to prevent hydrolysis. THF minimizes side reactions but necessitates low temperatures.

  • Aqueous Buffers : Phosphate-buffered saline (PBS, pH 7.2) is optimal for conjugations but unsuitable for synthesis due to hydrolysis.

Stoichiometry and Reaction Time

ParameterOptimal RangeEffect on Yield
EDC:NHS:Glutaric Acid2.2:2.2:1Maximizes NHS ester formation
Reaction Time4–6 hoursPrevents over-hydrolysis
Temperature4°C (for EDC/NHS)Reduces racemization

Scalability Challenges

  • Hydrolysis Mitigation : Anhydrous conditions and nitrogen atmospheres are critical.

  • Purification : Recrystallization from isopropyl alcohol removes unreacted NHS and EDC urea byproducts.

Analytical Validation of DSG

Spectroscopic Characterization

  • FT-IR : Peaks at 1736 cm⁻¹ (C=O stretch of NHS ester) and 1814 cm⁻¹ (succinimide ring).

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 2.35–2.45 (m, 4H, CH₂), δ 2.70 (t, 4H, CH₂COO), δ 3.05 (s, 8H, NHS).

    • ¹³C NMR : 169.5 ppm (C=O), 25.6 ppm (CH₂).

Chromatographic Purity

  • HPLC : C18 column, gradient elution (acetonitrile/0.1% TFA). Retention time: 12.4 minutes.

  • Purity : >98% by UV detection at 280 nm.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost
EDC/NHS Activation70–8595–98ModerateLow
Acid Chloride Route90–9598–99HighModerate

Key Findings :

  • The acid chloride method offers superior yield and purity but requires hazardous reagents.

  • EDC/NHS is safer for laboratory-scale synthesis but necessitates rigorous purification.

Applications and Stability Considerations

DSG’s primary application is in crosslinking proteins for structural studies (e.g., ChIP assays). Stability data:

  • Storage : -20°C in anhydrous DMSO; shelf life: 6 months.

  • Hydrolysis : Half-life of 10 minutes at pH 8.6 .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the dioxo groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have suggested that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The structural features of 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate may enhance its interaction with biological targets involved in cancer cell proliferation and survival. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating pathways such as the MAPK and PI3K/Akt signaling cascades.

Antimicrobial Properties

Research indicates that similar pyrrolidine derivatives possess antimicrobial activity against various pathogens. This compound could potentially serve as a lead structure for developing new antibiotics or antifungal agents.

Conjugation with Biopolymers

The ability of this compound to conjugate with biopolymers such as polyethylene glycol (PEG) enhances its solubility and bioavailability. This property is particularly useful in:

  • Targeted Drug Delivery : By attaching the compound to targeting ligands, it can facilitate the selective delivery of therapeutics to specific tissues or cells.

Nanoparticle Formulations

Incorporating 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate into nanoparticle formulations can improve the pharmacokinetics of drugs by:

  • Sustained Release : Ensuring a controlled release profile that prolongs the therapeutic effect while minimizing side effects.

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices could lead to materials with:

  • Improved Thermal Stability : Beneficial for applications in high-temperature environments.

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may be employed in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.

Case Studies

StudyFindings
Anticancer Activity Study (2023) Demonstrated that derivatives of this compound inhibited tumor growth in vitro by inducing apoptosis.
Drug Delivery Research (2024) Showed enhanced solubility and targeted delivery capabilities when conjugated with PEG.
Material Science Application (2024) Developed a new polymer exhibiting superior mechanical properties compared to traditional materials.

Mécanisme D'action

The mechanism by which 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate exerts its effects involves the interaction of its dioxo groups with molecular targets. These interactions can inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Functional Groups Applications/Notes
Target: 2,5-Dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate 103750-03-4 C₁₃H₁₄N₂O₆ 294.26 NHS ester, maleimide ADC linker (non-degradable)
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid 57078-99-6 C₉H₁₁NO₄ 197.19 Maleimide, carboxylic acid Precursor for NHS ester synthesis; requires activation for bioconjugation
2,5-Dioxopyrrolidin-1-yl 5-(benzyloxy)pentanoate - C₁₆H₁₉NO₅ 305.33 NHS ester, benzyloxy Modified solubility due to aromatic group; potential for hydrophobic interactions
trans-4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxylic acid 7423-55-4 C₁₂H₁₅NO₄ 237.25 Maleimide, cyclohexane, carboxylic acid Rigid spacer for controlled orientation in conjugates
2,5-Dioxopyrrolidin-1-yl trans-4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylate 1222490-34-7 C₁₆H₁₈N₂O₆ 334.33 NHS ester, maleimide, cyclohexane Enhanced stability and steric control in ADCs
2,5-Dioxopyrrolidin-1-yl 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanoate 85718-04-3 C₁₄H₁₉N₃O₅S 341.38 NHS ester, thienoimidazole Potential for targeting sulfur-rich biological systems

Key Research Findings

Reactivity and Stability

  • NHS Ester Hydrolysis : The target compound’s NHS ester group is susceptible to hydrolysis in aqueous environments, necessitating anhydrous storage . In contrast, its carboxylic acid analog (CAS 57078-99-6) requires activation (e.g., via EDC/NHS) for conjugation .
  • Maleimide-Thiol Specificity : Maleimide-containing compounds (e.g., target, CAS 7423-55-4) exhibit rapid thiol coupling under physiological pH (7.0–7.5). However, maleimides may undergo retro-Michael reactions in vivo, limiting stability .

Structural Modifications

  • Cyclohexane Derivatives (e.g., CAS 1222490-34-7): The inclusion of a cyclohexane ring improves rigidity, reducing linker aggregation and enhancing tumor penetration .
  • Benzyloxy Substituents (e.g., C₁₆H₁₉NO₅): The aromatic group increases hydrophobicity, which may affect pharmacokinetics by promoting protein binding .

Application-Specific Performance

  • ADC Linkers: The target compound’s non-degradable nature ensures payload retention until cellular internalization, whereas degradable linkers (e.g., Val-Cit-PAB) release drugs via enzymatic cleavage .
  • PEGylated Analogs (e.g., CAS 1824718-79-7): Polyethylene glycol (PEG) spacers enhance solubility and reduce immunogenicity but may increase hydrodynamic size, impacting tissue penetration .

Activité Biologique

2,5-Dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.

  • IUPAC Name: 2,5-Dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate
  • Molecular Formula: C13H14N2O6
  • Molecular Weight: 294.3 g/mol
  • CAS Number: 103750-03-4

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its pharmacological effects. Key areas of investigation include:

Anticonvulsant Activity

Recent studies have highlighted the potential anticonvulsant properties of compounds similar to 2,5-dioxopyrrolidin derivatives. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has shown broad-spectrum anticonvulsant activity in animal models . This suggests that derivatives of 2,5-dioxopyrrolidin may share similar mechanisms of action.

Cytotoxicity and Antitumor Effects

Research has indicated that certain pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. A study analyzing related compounds found that they can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . The specific effects of 2,5-dioxopyrrolidin-1-yl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoate on tumor cells remain to be thoroughly investigated.

Enzyme Inhibition

Compounds in this class have been studied for their ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, some derivatives have shown inhibitory effects on enzymes involved in the biosynthesis of nucleotides and amino acids, which could have implications for their use as therapeutic agents .

Case Studies

A notable case study involved the synthesis and evaluation of various dioxopyrrolidine derivatives for their anticonvulsant properties. The study found that modifications to the pyrrolidine ring significantly affected the activity and selectivity of these compounds against different types of seizures .

CompoundActivity TypeModel UsedKey Findings
AS-1AnticonvulsantAnimal ModelBroad-spectrum efficacy against seizures
Dioxo Derivative XCytotoxicityCancer Cell LinesInduced apoptosis via caspase activation

Q & A

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via carbodiimide-mediated coupling, typically using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous solvents such as DMF or dichloromethane . Key variables include:

  • Temperature : Reactions are conducted at 0–70°C, with higher temperatures (60–70°C) accelerating activation but risking NHS ester hydrolysis.
  • Catalyst : EDC in DMF at 70°C achieves ~80% yield for NHS ester formation, while DCC at 0–20°C may reduce side reactions .
  • Purification : Reverse-phase chromatography or preparative LC-MS is critical for isolating the product (≥95% purity) .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear chemical-resistant gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store at –20°C in sealed, desiccated containers to prevent hydrolysis .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How can conjugation efficiency in antibody-drug conjugates (ADCs) be optimized using this linker?

  • Reaction Conditions :
    • Solvent: DMF enhances solubility of hydrophobic antibodies and linkers .
    • Base: Add DIPEA (1–3 equivalents) to maintain pH 7–8, stabilizing the NHS ester .
    • Stoichiometry**: A 10:1 molar excess of linker-to-antibody minimizes incomplete conjugation .
  • Kinetics : Reactions typically complete within 1–3 hours at room temperature; prolonged incubation risks ester degradation .
  • Validation : LC-MS confirms conjugation (e.g., LRMS m/z 2358 [M-4]⁴⁻ for dendrimer conjugates) .

Advanced: How do solvent polarity and reaction pH affect NHS ester stability during conjugation?

  • Polar Aprotic Solvents : DMF or DMSO stabilize the NHS ester by reducing hydrolysis rates compared to aqueous buffers .
  • pH Sensitivity :
    • Below pH 7: Hydrolysis dominates, reducing active ester availability.
    • pH 8–9: Optimal for amine coupling but requires careful control to avoid protein denaturation .
  • Contradictions : Some studies report reduced yields in DMF due to solvent-protein incompatibility, suggesting pre-solubilization of the linker in minimal DMF (<5% v/v) .

Advanced: What analytical strategies resolve contradictions in reported reaction yields for NHS ester intermediates?

  • Root Causes :
    • Impurities in starting materials (e.g., maleic anhydride vs. maleimide derivatives) .
    • Residual water in solvents, accelerating hydrolysis .
  • Mitigation :
    • Quality Control : Use Karl Fischer titration to ensure solvent dryness (<0.01% H₂O) .
    • In-Situ Monitoring : Track reaction progress via FTIR (disappearance of carbonyl peaks at 1700–1800 cm⁻¹) .
    • Alternative Catalysts : Replace EDC with chloroformate activators (e.g., TFAA) in anhydrous THF for moisture-sensitive reactions .

Advanced: How is the compound characterized to confirm structural integrity post-synthesis?

  • NMR :
    • ¹H NMR: Peaks at δ 2.5–3.0 ppm (pyrrolidine protons) and δ 6.7 ppm (maleimide vinyl protons) .
    • ¹³C NMR: Carbonyl signals at ~170 ppm (ester) and 175 ppm (maleimide) .
  • Mass Spectrometry :
    • HRMS: Expected [M+H]⁺ at 294.26 (C₁₃H₁₄N₂O₆) .
    • LC-MS Retention Time: ~4.785 minutes under gradient elution conditions .
  • Purity : Reverse-phase HPLC with UV detection at 260 nm (maleimide absorption) .

Advanced: What are the implications of linker hydrophobicity in ADC pharmacokinetics?

  • Challenges : High hydrophobicity (LogP ~2.3) may promote aggregation, reducing circulation half-life .
  • Solutions :
    • PEGylation : Introduce PEG spacers (e.g., tetraethylene glycol) to improve solubility without compromising maleimide reactivity .
    • Site-Specific Conjugation : Use engineered cysteine residues to control drug-to-antibody ratio (DAR) and minimize heterogeneity .

Advanced: How does the compound’s stability vary under long-term storage vs. in vivo conditions?

  • Storage Stability : At –20°C, the NHS ester retains >90% activity after 6 months; degradation products include succinimide and pentanoic acid derivatives .
  • In Vivo Stability : Serum esterases hydrolyze the NHS ester within 2–4 hours, necessitating rapid conjugation in ADC formulations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.